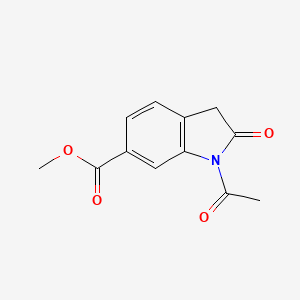

Methyl 1-acetyl-2-oxoindoline-6-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-acetyl-2-oxo-3H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7(14)13-10-5-9(12(16)17-2)4-3-8(10)6-11(13)15/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMXPFXIAXDPBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)CC2=C1C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657817 | |

| Record name | Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676326-36-6 | |

| Record name | Methyl 1-acetyl-2-oxoindoline-6-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676326366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 1-ACETYL-2-OXOINDOLINE-6-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW3VK66XEB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 1-acetyl-2-oxoindoline-6-carboxylate

Abstract

This technical guide provides an in-depth exploration of the synthesis of Methyl 1-acetyl-2-oxoindoline-6-carboxylate, a pivotal intermediate in contemporary pharmaceutical development. Notably, it serves as a key building block in the synthesis of Nintedanib, an angiokinase inhibitor employed in the treatment of idiopathic pulmonary fibrosis[1]. This document is structured to provide researchers, scientists, and drug development professionals with a detailed, scientifically-grounded protocol, complete with mechanistic insights and practical considerations for successful synthesis. We will elucidate the primary synthetic route, focusing on the N-acetylation of Methyl 2-oxoindoline-6-carboxylate, and provide a self-validating experimental protocol grounded in authoritative literature.

Introduction: Strategic Importance of the Target Molecule

The 2-oxoindole (or oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds[2][3]. This compound (Compound 2 ) is of particular interest due to its role as a direct precursor to advanced pharmaceutical intermediates. Its synthesis is a critical step in the manufacturing pathway of Nintedanib, a multi-target tyrosine kinase inhibitor[4]. The efficient and scalable synthesis of this molecule is therefore a subject of considerable importance in process chemistry and drug discovery. This guide focuses on the most direct and industrially relevant method for its preparation.

Overview of the Primary Synthetic Pathway

The most prevalent and straightforward synthesis of this compound involves the direct N-acetylation of its precursor, Methyl 2-oxoindoline-6-carboxylate (Compound 1 ). This transformation is typically achieved using a strong acetylating agent, such as acetic anhydride, under thermal conditions.

Caption: High-level overview of the N-acetylation reaction.

Detailed Experimental Protocol & Mechanistic Insight

The protocol described herein is a robust method for the N-acetylation of the oxindole core. The causality behind the choice of reagents and conditions is critical for ensuring a high yield and purity of the final product.

Starting Material: Methyl 2-oxoindoline-6-carboxylate (1)

The precursor, Methyl 2-oxoindoline-6-carboxylate, is a key intermediate that can be prepared via several known methods[4][5]. A common route involves the reductive cyclization of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate[4]. For the purposes of this guide, we will assume the availability of this starting material.

Core Reaction: N-Acetylation

The conversion of the secondary amide in the oxindole ring to a tertiary N-acetyl amide is the central transformation. Acetic anhydride serves as both the acetylating agent and, in some procedures, the reaction solvent.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of the oxindole ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating a stable acetate leaving group and forming the N-acetylated product. The acidic proton on the nitrogen is lost in the process, typically to the acetate byproduct, forming acetic acid.

Caption: Simplified mechanism of N-acetylation.

Step-by-Step Laboratory Procedure

This protocol is adapted from established large-scale synthesis procedures described in the literature[6][7].

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add Methyl 2-oxoindoline-6-carboxylate (1 ).

-

Reagent Addition: Add a significant molar excess of acetic anhydride. For example, for each mole of the starting material, 17-20 equivalents of acetic anhydride can be used[6][7]. The use of a high-boiling aromatic solvent like xylene is optional but can aid in temperature control and subsequent workup[7].

-

Thermal Conditions: Heat the reaction mixture to a temperature between 120°C and 130°C[6][7]. The high temperature is necessary to overcome the relative stability of the oxindole nitrogen and drive the acylation to completion.

-

Reaction Monitoring: Maintain the temperature and stir the mixture for 6 to 8 hours[6]. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound (2 ), will often precipitate out of the cooled solution[6].

-

Collect the precipitated solid by filtration.

-

Wash the solid with a non-polar solvent, such as petroleum ether or methylcyclohexane, to remove residual acetic anhydride and other impurities[6].

-

Dry the isolated solid under vacuum to obtain the final product. A yield of approximately 73% can be expected with this stepwise method[6][7].

-

Data Presentation and Product Validation

For a successful synthesis, it is crucial to validate the identity and purity of the final product. The following table summarizes the quantitative aspects of the protocol.

| Parameter | Value | Reference |

| Starting Material | Methyl 2-oxoindoline-6-carboxylate | [5] |

| Molecular Formula | C₁₀H₉NO₃ | [5] |

| Molecular Weight | 191.18 g/mol | [5] |

| Acetylation Reagent | Acetic Anhydride | [6] |

| Molar Equivalents | 17-20 | [6][7] |

| Reaction Conditions | ||

| Temperature | 120-130 °C | [6][7] |

| Time | 6-8 hours | [6] |

| Product | This compound | [8] |

| Molecular Formula | C₁₂H₁₁NO₄ | [8] |

| Molecular Weight | 233.22 g/mol | [8] |

| Expected Yield | ~73% | [6][7] |

| Physical Form | Solid |

Product Characterization:

-

Melting Point: Compare the observed melting point with literature values.

-

NMR Spectroscopy (¹H and ¹³C): This will confirm the structure, showing the appearance of a methyl singlet for the acetyl group and shifts in the aromatic and backbone protons.

-

Infrared (IR) Spectroscopy: Look for the characteristic carbonyl stretching frequencies of the amide and ester groups.

-

Mass Spectrometry (MS): Verify the molecular weight of the product.

Discussion of Alternative N-Acylation Methodologies

While the thermal acetic anhydride method is robust, it is important to be aware of other N-acylation techniques that offer milder conditions or different substrate scopes. These methods are widely used for the N-acylation of indoles and related heterocycles.

-

Base-Catalyzed Acylation: This involves generating an indole anion with a base (e.g., NaH, KOH) followed by reaction with an acyl halide.[9][10] This avoids high temperatures but requires handling strong bases and moisture-sensitive acyl halides.

-

Coupling Agent-Mediated Acylation: Reagents like dicyclohexylcarbodiimide (DCC) can be used to directly couple a carboxylic acid to the indole nitrogen, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[9] This method is mild and avoids the need to prepare acyl chlorides.

-

Thioester Acylation: Thioesters can serve as stable and chemoselective acyl sources for the N-acylation of indoles under mild conditions[11].

-

Boric Acid Catalysis: Direct acylation of indoles with carboxylic acids has been achieved using boric acid as a catalyst in refluxing mesitylene[12].

Conclusion

The synthesis of this compound via N-acetylation with acetic anhydride is a well-established and scalable method crucial for the production of advanced pharmaceutical agents like Nintedanib. This guide has provided a detailed, step-by-step protocol grounded in scientific literature, complete with mechanistic rationale and validation criteria. By understanding the causality behind the experimental choices and being aware of alternative methodologies, researchers can confidently and efficiently produce this valuable synthetic intermediate.

References

- 1. This compound | 676326-36-6 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.irapa.org [journals.irapa.org]

- 4. tdcommons.org [tdcommons.org]

- 5. methyl 2-oxoindoline-6-carboxylate| CAS No:14192-26-8|ZaiQi Bio-Tech [chemzq.com]

- 6. patents.justia.com [patents.justia.com]

- 7. CN112592307B - Preparation method of nintedanib intermediate - Google Patents [patents.google.com]

- 8. GSRS [precision.fda.gov]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Chemoselective N-acylation of indoles using thioesters as acyl source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to Dabrafenib: A Selective BRAF Kinase Inhibitor

A Note on Chemical Identification: The CAS number 676326-36-6 provided in the query corresponds to Methyl 1-acetyl-2-oxoindoline-6-carboxylate, a chemical intermediate.[][2][3] However, the request for an in-depth technical guide for researchers and drug development professionals, including details on signaling pathways and clinical applications, strongly indicates that the intended subject is the targeted anti-cancer agent Dabrafenib (GSK2118436). This guide will proceed with a comprehensive overview of Dabrafenib.

Introduction: The Advent of Targeted Therapy in BRAF-Mutant Cancers

Dabrafenib, sold under the brand name Tafinlar, is a cornerstone in the targeted therapy of cancers driven by mutations in the BRAF gene.[4] As a potent, ATP-competitive inhibitor of the RAF family of serine/threonine protein kinases, its development marked a significant advancement in personalized oncology.[5][6] This guide provides a detailed exploration of Dabrafenib's chemical properties, mechanism of action, preclinical characterization, and clinical applications for researchers, scientists, and drug development professionals.

Core Properties of Dabrafenib

Dabrafenib's efficacy and selectivity are rooted in its unique chemical structure and properties.

| Property | Value | Source |

| IUPAC Name | N-(3-(5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide | [7] |

| Synonyms | GSK2118436, Tafinlar, Finlee | [4][8] |

| Molecular Formula | C23H20F3N5O2S2 | [6] |

| Molecular Weight | 519.56 g/mol | [6] |

| Solubility | Soluble in DMSO | [8] |

| Storage | Store lyophilized powder at -20°C. Once in solution, store at -20°C and use within 3 months. | [9] |

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is a critical signaling cascade that regulates cell growth, proliferation, and survival.[5] In a significant percentage of cancers, particularly metastatic melanoma, activating mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of this pathway, driving uncontrolled cell proliferation.[5]

Dabrafenib is designed to selectively inhibit the mutated BRAF kinase.[5][10] It binds to the ATP-binding site of the BRAF V600E mutant, preventing the phosphorylation and activation of downstream MEK and ERK.[5] This blockade of the MAPK pathway ultimately leads to a G1 cell cycle arrest and subsequent apoptosis in cancer cells.[11]

Caption: Dabrafenib inhibits the constitutively active mutant BRAF kinase, blocking downstream signaling in the MAPK pathway.

Selectivity and Potency

Dabrafenib exhibits high selectivity for mutated BRAF kinases over their wild-type counterparts. This selectivity is crucial for minimizing off-target effects.

| Kinase | IC50 (nM) | Source |

| BRAF V600E | 0.6 - 0.8 | [6][8][12] |

| BRAF V600K | 0.5 | [9] |

| BRAF V600D | - | [5] |

| Wild-type BRAF | 3.2 | [8][9] |

| c-RAF | 5.0 | [8][9] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Paradoxical Activation and the Rationale for Combination Therapy

An interesting phenomenon observed with BRAF inhibitors like Dabrafenib is the "paradoxical activation" of the MAPK pathway in BRAF wild-type cells.[5][13] In these cells, the inhibitor can promote the dimerization of RAF kinases, leading to the activation of MEK and ERK.[5] This is thought to be the mechanism behind the development of secondary cutaneous squamous cell carcinomas in some patients.[11]

To overcome this and to combat acquired resistance, Dabrafenib is often co-administered with a MEK inhibitor, such as Trametinib.[5][11] This combination therapy not only abrogates the paradoxical activation but also leads to improved efficacy and patient outcomes.[7][14]

Preclinical and Clinical Applications

Dabrafenib, both as a single agent and in combination with Trametinib, has been approved for the treatment of various BRAF V600 mutation-positive cancers.[4][15]

Approved Indications:

-

Unresectable or metastatic melanoma with BRAF V600E mutation.[4]

-

In combination with Trametinib for:

-

BRAF V600E/K-mutant unresectable or metastatic melanoma.[4]

-

Adjuvant treatment of BRAF V600E-mutated, stage III melanoma after surgical resection.[4]

-

Metastatic non-small cell lung cancer (NSCLC).[4]

-

Metastatic anaplastic thyroid cancer.[4]

-

Unresectable or metastatic solid tumors.[4]

-

A type of brain tumor called low-grade glioma in pediatric patients.[16]

-

Numerous clinical trials have demonstrated the efficacy of Dabrafenib-based therapies.[17][18][19][20] For instance, in a phase 3 trial for metastatic melanoma, Dabrafenib showed improved progression-free survival compared to standard chemotherapy.[21][22]

Experimental Protocols

Cell-Based Proliferation Assay

This protocol outlines a general procedure to assess the anti-proliferative effect of Dabrafenib on cancer cell lines.

Objective: To determine the half-maximal growth inhibitory concentration (gIC50) of Dabrafenib in BRAF-mutant and wild-type cancer cell lines.

Materials:

-

BRAF V600E mutant cell lines (e.g., A375P, SK-MEL-28) and BRAF wild-type cell lines.[7][9][14]

-

Complete cell culture medium.

-

Dabrafenib stock solution (e.g., 10 mM in DMSO).[9]

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

Plate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of Dabrafenib in a complete culture medium.

-

Treatment: Remove the old medium from the cells and add the medium containing different concentrations of Dabrafenib. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 3 days).[7][14]

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the cell viability against the Dabrafenib concentration. Calculate the gIC50 value.

Caption: Workflow for a cell-based proliferation assay to determine the gIC50 of Dabrafenib.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of Dabrafenib in a mouse xenograft model.

Objective: To assess the anti-tumor activity of Dabrafenib in a BRAF V600E human tumor xenograft model.

Materials:

-

Immunocompromised mice (e.g., CD1 nu/nu).[8]

-

Calipers for tumor measurement.

Procedure:

-

Tumor Implantation: Subcutaneously implant BRAF V600E tumor cells into the flank of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 150-200 mm³).[6]

-

Randomization: Randomize mice into treatment and control groups.

-

Treatment: Administer Dabrafenib orally once daily at the desired dose (e.g., 30 mg/kg) for a specified duration (e.g., 14 days).[7][8] The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume at regular intervals using calipers.

-

Monitoring: Monitor animal body weight and overall health.

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to analyze biomarkers such as pERK, Ki67, and p27 by immunohistochemistry or Western blot.[11][23]

-

Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis.

Adverse Effects and Safety Profile

The most common side effects of Dabrafenib include papilloma (warts), headache, nausea, vomiting, hyperkeratosis (thickening of the skin), hair loss, rash, joint pain, fever, and tiredness.[4] When used in combination with Trametinib, the incidence and severity of pyrexia (fever) may increase.[13]

Future Directions

Research continues to explore new applications for BRAF inhibitors like Dabrafenib. Ongoing clinical trials are investigating novel combination therapies, including with immunotherapy, and the use of Dabrafenib in other cancer types with BRAF mutations.[17][19] Overcoming resistance to targeted therapies remains a key area of investigation.

Conclusion

Dabrafenib has revolutionized the treatment of BRAF-mutant cancers. Its high selectivity and potency, particularly when combined with MEK inhibitors, have significantly improved patient outcomes. A thorough understanding of its mechanism of action, preclinical and clinical data, and associated experimental protocols is essential for researchers and clinicians working to further advance the field of targeted cancer therapy.

References

- 2. This compound | 676326-36-6 [chemicalbook.com]

- 3. Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate - C12H11NO4 | CSSB00015188306 [chem-space.com]

- 4. Dabrafenib - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]

- 7. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]

- 8. apexbt.com [apexbt.com]

- 9. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 10. Dabrafenib - Side Effects, Uses, Dosage, Overdose, Pregnancy, Alcohol | RxWiki [rxwiki.com]

- 11. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. novartis.com [novartis.com]

- 14. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dabrafenib: MedlinePlus Drug Information [medlineplus.gov]

- 16. Dabrafenib Uses, Side Effects & Warnings [drugs.com]

- 17. Comprehensive Clinical Trial Data Summation for BRAF‐MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ascopubs.org [ascopubs.org]

- 20. ashpublications.org [ashpublications.org]

- 21. Tafinlar and Mekinist: Two Oral Targeted Kinase Inhibitors for the Treatment of Patients with Metastatic Melanoma and BRAF Mutations [ahdbonline.com]

- 22. cda-amc.ca [cda-amc.ca]

- 23. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the Role of Methyl 1-acetyl-2-oxoindoline-6-carboxylate in Modern Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive analysis of Methyl 1-acetyl-2-oxoindoline-6-carboxylate, a pivotal intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Nintedanib. Moving beyond a simple procedural overview, this document elucidates the mechanistic rationale behind the synthetic strategy, focusing on the compound's "mechanism of action" within the synthetic pathway. We will explore the strategic importance of the oxindole scaffold, the mechanistic intricacies of its formation via reductive cyclization, and the critical activating role of N-acetylation. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical principles that underpin the synthesis of complex pharmaceutical agents.

Introduction: The Strategic Importance of the Oxindole Scaffold

The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a versatile template for the spatial presentation of functional groups, enabling precise interactions with biological targets. This compound is a key functionalized derivative of this scaffold, primarily recognized for its role as a direct precursor to Nintedanib, a potent inhibitor of platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[3] Nintedanib is approved for the treatment of idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer.[3]

Understanding the synthesis of this compound is, therefore, crucial for appreciating the elegant and efficient construction of this important therapeutic agent. This guide will dissect the synthesis, not as a mere sequence of steps, but as a series of mechanistically driven transformations.

The Synthetic Pathway: A Mechanistic Deep Dive

The synthesis of this compound is a multi-step process that begins with the construction of its precursor, methyl 2-oxoindoline-6-carboxylate. The subsequent N-acetylation yields the title compound.

Formation of the Oxindole Core: Reductive Cyclization

A common and efficient method for the synthesis of the 2-oxindole ring system involves the reductive cyclization of a substituted 2-nitrophenylacetate derivative.[1] This transformation is a cornerstone of the synthesis and proceeds through a well-understood mechanism.

The synthesis of the precursor, methyl 2-oxoindoline-6-carboxylate, can be achieved through the following general steps:

-

Malonic Ester Synthesis: The synthesis often commences with a classical malonic ester addition to a suitable aromatic precursor.[1]

-

Reductive Cyclization: The resulting nitrobenzene derivative undergoes hydrogenation under acidic conditions. This step is the key to forming the oxindole ring. The nitro group is reduced to an amine, which then undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization. This is followed by decarboxylation to yield the 6-methoxycarbonyl-substituted oxindole.[1]

The mechanism of reductive cyclization is a critical aspect. The reduction of the nitro group to an amine is typically achieved using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source. The acidic conditions facilitate the subsequent intramolecular cyclization.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 1-acetyl-2-oxoindoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characterization of Methyl 1-acetyl-2-oxoindoline-6-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document will delve into the theoretical underpinnings and practical applications of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy for the structural elucidation and purity assessment of this compound. By integrating predicted data with established spectroscopic principles, this guide serves as a comprehensive resource for researchers engaged in the synthesis, quality control, and application of this important molecule.

Introduction

This compound (CAS No: 676326-36-6) is a derivative of the indoline scaffold, a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] The precise characterization of this molecule is paramount to ensure the integrity and efficacy of its downstream applications, including in the synthesis of kinase inhibitors for cancer therapy.[1] Spectroscopic methods provide a powerful, non-destructive means to confirm the molecular structure, identify functional groups, and assess the purity of synthesized this compound. This guide will explore the expected spectroscopic data for this compound and the rationale behind the interpretation of this data.

Molecular Structure and Key Features

The foundational step in spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a fused bicyclic system, an amide linkage, an ester functional group, and a strategically placed acetyl group. These features give rise to a unique spectroscopic fingerprint.

Figure 1: Chemical structure of this compound.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methylene protons of the indoline ring, the methyl protons of the acetyl group, and the methyl protons of the ester group.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.2 | m | 2H | Aromatic protons |

| ~7.4-7.6 | d | 1H | Aromatic proton |

| ~3.9 | s | 3H | O-CH₃ (ester) |

| ~3.7 | s | 2H | CH₂ (indoline ring) |

| ~2.7 | s | 3H | CO-CH₃ (acetyl) |

-

Aromatic Protons (δ 7.4-8.2): The three protons on the benzene ring will appear in the aromatic region. Their exact chemical shifts and coupling patterns will depend on the electronic effects of the acetyl and carboxylate groups.

-

Ester Methyl Protons (δ ~3.9): The three protons of the methyl ester group are expected to appear as a sharp singlet.

-

Indoline Methylene Protons (δ ~3.7): The two protons on the C3 of the indoline ring are expected to appear as a singlet.

-

Acetyl Methyl Protons (δ ~2.7): The three protons of the N-acetyl group will also appear as a sharp singlet, typically at a higher field than the ester methyl protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each of the 12 carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (amide) |

| ~170 | C=O (acetyl) |

| ~166 | C=O (ester) |

| ~142 | Aromatic C (quaternary) |

| ~135 | Aromatic C (quaternary) |

| ~131 | Aromatic CH |

| ~125 | Aromatic CH |

| ~124 | Aromatic C (quaternary) |

| ~115 | Aromatic CH |

| ~52 | O-CH₃ (ester) |

| ~36 | CH₂ (indoline ring) |

| ~24 | CO-CH₃ (acetyl) |

-

Carbonyl Carbons (δ 166-175): The three carbonyl carbons of the amide, acetyl, and ester groups will appear at the lowest field due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms.

-

Aromatic Carbons (δ 115-142): The six carbons of the benzene ring will resonate in this region. The quaternary carbons will generally have weaker signals.

-

Aliphatic Carbons (δ 24-52): The methyl carbons of the ester and acetyl groups, and the methylene carbon of the indoline ring will appear at the highest field.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₁₁NO₄), the expected molecular weight is 233.22 g/mol .[5]

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 233 | [M]⁺ (Molecular ion) |

| 191 | [M - CH₂CO]⁺ (Loss of ketene) |

| 174 | [M - COOCH₃]⁺ (Loss of carbomethoxy group) |

| 146 | [M - CH₂CO - COOCH₃]⁺ |

The fragmentation pattern will be dictated by the stability of the resulting ions. Common fragmentation pathways would involve the loss of the acetyl group as ketene, the loss of the carbomethoxy group, or a combination of these losses.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carbonyl groups, the aromatic ring, and the C-N and C-O bonds.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730 | Strong, sharp | C=O stretch (ester) |

| ~1700 | Strong, sharp | C=O stretch (amide) |

| ~1680 | Strong, sharp | C=O stretch (acetyl) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1200 | Medium | C-N stretch |

The presence of multiple carbonyl groups will likely result in a broad and intense absorption region between 1680 and 1730 cm⁻¹. The exact positions of these bands can be influenced by the electronic and steric environment of each carbonyl group.

Experimental Protocols

While specific experimental parameters for this compound are not published, the following are general, field-proven protocols for obtaining high-quality spectroscopic data for organic compounds of this nature.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 30° or 45° pulse angle.

-

Use a spectral width of approximately 16 ppm.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a spectral width of approximately 220 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C and longer relaxation times.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is suitable.

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Optimize ion source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

For fragmentation studies (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Record a background spectrum of the empty sample compartment (or pure KBr for pellet method) and subtract it from the sample spectrum.

-

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation relies on the synergistic interpretation of data from multiple spectroscopic techniques.

Figure 2: Workflow for the integrated spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application in drug discovery and development. This technical guide has provided a comprehensive overview of the predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data for this molecule. By understanding the expected spectroscopic signatures and employing the outlined experimental protocols, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the reliability and reproducibility of their scientific endeavors.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 1-acetyl-2-oxoindoline-6-carboxylate

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 1-acetyl-2-oxoindoline-6-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral interpretation, supported by established principles of NMR spectroscopy. We will explore the causality behind chemical shifts and coupling constants, offering a framework for the confident characterization of this and related oxindole derivatives.

Introduction: The Structural Significance of this compound

This compound is a substituted oxindole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity and potential as a synthetic intermediate. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of such organic structures in solution. This guide will systematically dissect the ¹H and ¹³C NMR spectra, providing a robust protocol for its analysis.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the atoms of this compound are numbered as illustrated in the diagram below. This numbering system will be used consistently throughout the guide for spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 | ~ 8.1 - 8.3 | d | ~ 8.0 | 1H |

| H7 | ~ 7.8 - 8.0 | d | ~ 1.5 | 1H |

| H4 | ~ 7.6 - 7.8 | dd | ~ 8.0, 1.5 | 1H |

| H3 | ~ 3.8 - 4.0 | s | - | 2H |

| H11 (OCH₃) | ~ 3.9 | s | - | 3H |

| H9 (COCH₃) | ~ 2.6 - 2.7 | s | - | 3H |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H4, H5, H7): The three protons on the benzene ring appear in the downfield region (7.6-8.3 ppm), which is characteristic of aromatic protons.

-

H5: This proton is expected to be the most downfield of the aromatic signals due to the deshielding effect of the adjacent ester group at C6. It will likely appear as a doublet, coupled to H4.

-

H4: This proton will appear as a doublet of doublets due to coupling with both H5 (ortho-coupling, J ≈ 8.0 Hz) and H7 (meta-coupling, J ≈ 1.5 Hz).

-

H7: This proton is expected to be the most upfield of the aromatic signals and will appear as a doublet due to meta-coupling with H4.

-

-

Methylene Protons (H3): The two protons on C3 are adjacent to the C2 carbonyl group and the benzene ring. In the parent compound, methyl 2-oxoindoline-6-carboxylate, these protons appear around 3.6 ppm. The introduction of the electron-withdrawing N-acetyl group is expected to cause a downfield shift to approximately 3.8-4.0 ppm. These protons are chemically equivalent and will appear as a singlet.

-

Methyl Ester Protons (H11): The three protons of the methyl ester group are in a shielded environment and are expected to produce a sharp singlet around 3.9 ppm.

-

N-Acetyl Protons (H9): The methyl protons of the N-acetyl group are deshielded by the adjacent carbonyl group and are predicted to appear as a singlet in the range of 2.6-2.7 ppm.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Amide C=O) | ~ 175 - 178 |

| C8 (Acetyl C=O) | ~ 170 - 173 |

| C10 (Ester C=O) | ~ 166 - 168 |

| C7a | ~ 143 - 145 |

| C6 | ~ 131 - 133 |

| C3a | ~ 130 - 132 |

| C5 | ~ 125 - 127 |

| C4 | ~ 124 - 126 |

| C7 | ~ 110 - 112 |

| C11 (OCH₃) | ~ 52 - 54 |

| C3 | ~ 36 - 38 |

| C9 (COCH₃) | ~ 24 - 26 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons (C2, C8, C10): The spectrum will be characterized by three distinct signals in the downfield region, corresponding to the three carbonyl carbons.

-

Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): Six signals are expected for the aromatic and fused ring carbons. The quaternary carbons (C3a, C6, and C7a) will typically have weaker intensities. The specific shifts are influenced by the substituents on the ring.

-

Aliphatic Carbons (C3, C9, C11):

-

The methylene carbon at C3 is predicted to be around 36-38 ppm.

-

The methyl carbon of the N-acetyl group (C9 ) will appear in the upfield region, typically between 24 and 26 ppm.[5]

-

The methyl ester carbon (C11 ) is expected at approximately 52-54 ppm.

-

Experimental Protocol: NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR spectra, a standardized and meticulous experimental approach is essential.

Methodology Workflow

Caption: General workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.[6][7]

-

Dissolution: In a small, clean, and dry glass vial, dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[8][9]

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution by passing it through a Pasteur pipette containing a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[5]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. Typically, a small number of scans are sufficient due to the high sensitivity of proton NMR.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required to achieve a good signal-to-noise ratio.[1]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Trustworthiness and Self-Validation

The presented spectral interpretations are based on well-established principles of NMR spectroscopy and comparison with data from structurally related compounds. For unequivocal assignment, especially in cases of signal overlap or ambiguity, two-dimensional (2D) NMR experiments are highly recommended.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, confirming the C-H connectivities.[2][10]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity of the molecular skeleton, including quaternary carbons.[2][10]

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, confirming the proton-proton connectivities within the aromatic spin system.

By employing these techniques, a self-validating dataset can be generated, ensuring the accuracy and reliability of the structural assignment.

Conclusion

This guide provides a detailed framework for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles that govern chemical shifts and coupling patterns, and by employing a systematic experimental protocol, researchers can confidently characterize this important heterocyclic compound. The integration of 1D and 2D NMR techniques offers a robust and self-validating approach to structural elucidation, which is an indispensable tool in modern chemical research and drug development.

References

- 1. N-Acetylcaprolactam(1888-91-1) 1H NMR [m.chemicalbook.com]

- 2. Real-Time insight into in vivo redox status utilizing hyperpolarized [1-13C] N-acetyl cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemeo.com [chemeo.com]

- 8. N-Acetylpyrrolidone [webbook.nist.gov]

- 9. Conversion of Medium-Sized Lactams to α-Vinyl or α-Acetylenyl Azacycles via N,O-Acetal TMS Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide to the Physicochemical Characteristics of Methyl 1-acetyl-2-oxoindoline-6-carboxylate

Introduction

Methyl 1-acetyl-2-oxoindoline-6-carboxylate is a pivotal, non-chiral intermediate compound primarily recognized for its role in the synthesis of Nintedanib[1][2]. Nintedanib is a potent small-molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain non-small-cell lung cancers[1]. The purity, stability, and precise characterization of this intermediate are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the essential physical and chemical characteristics of this compound (CAS No. 676326-36-6). It is designed for researchers, process chemists, and quality control analysts in the field of drug development and pharmaceutical manufacturing. We will delve into its structural and physicochemical properties, present a robust analytical workflow for purity assessment, and provide essential safety and handling information. The methodologies described herein are grounded in established analytical principles to ensure trustworthy and reproducible results.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and analysis. The key identifiers and known physical properties for this compound are summarized below.

Molecular Structure

The molecular structure consists of a core oxindole ring system, N-acetylated at position 1, with a methyl carboxylate group at position 6.

Caption: Molecular structure of this compound.

Properties Summary

The following table consolidates the key chemical and physical data for the compound. It is noteworthy that while some properties like molecular weight are theoretical constants, others such as melting point and solubility are experimental values that are not consistently reported in publicly available literature.

| Property | Value | Source(s) |

| CAS Number | 676326-36-6 | [1] |

| Molecular Formula | C₁₂H₁₁NO₄ | [3] |

| Molecular Weight | 233.22 g/mol | [3] |

| IUPAC Name | methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate | [4] |

| Synonyms | 1-acetyl-6-methoxycarbonyl-2-indolinone | [5] |

| Appearance | Solid, Powder | |

| Melting Point | Data not publicly available. | [6] |

| Boiling Point | 489.5 ± 45.0 °C (Predicted) | [5] |

| Density | 1.330 g/cm³ (Predicted) | [5] |

| Solubility | Data not publicly available. A typical Certificate of Analysis may not specify solvent solubility.[7] | |

| Purity | Commercially available with >95% or >98% purity. | [8] |

Section 2: Analytical Characterization Workflow

As a Senior Application Scientist, my recommendation for ensuring the identity and quality of a critical intermediate like this is a multi-pronged approach. While a full suite of tests (NMR, IR, MS) is required for initial structural confirmation, High-Performance Liquid Chromatography (HPLC) remains the gold standard for routine purity analysis and quality control.

Chromatographic Purity: A Validated RP-HPLC Method

Reverse-Phase HPLC (RP-HPLC) is the preferred method for assessing the purity of this compound due to its polarity and UV-active nature. The following method, adapted from patent literature, is robust for separating the main component from potential impurities.

Expertise & Causality:

-

Column Choice: An Inertsil ODS-SP (C18) column is specified. C18 columns provide excellent hydrophobic retention for aromatic compounds like this oxindole derivative. The "SP" designation indicates a high surface area silica, which enhances separation efficiency.

-

Mobile Phase: A gradient elution using a buffered aqueous phase (monopotassium phosphate) and an organic modifier (acetonitrile) is employed. The buffer controls the pH to ensure consistent ionization states of any acidic or basic impurities, leading to reproducible retention times. The gradient, starting with a higher aqueous content and moving to a higher organic content, allows for the effective elution of both polar and non-polar impurities within a reasonable runtime.

-

Detection: A UV wavelength of 254 nm is selected. This wavelength is commonly used for aromatic compounds containing conjugated systems, which are expected to have strong absorbance at this value, ensuring high sensitivity.

Protocol: Purity Determination by RP-HPLC

-

System Preparation:

-

HPLC System: A gradient-capable HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).

-

Column: Inertsil ODS-SP (C18), 4.6 x 250 mm, 5 µm particle size.

-

Column Temperature: 40 °C. Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: Monopotassium phosphate buffer with 10% acetonitrile.

-

Mobile Phase B: Acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Gradient Program: A linear gradient elution is performed (specific gradient profile should be optimized based on the impurity profile).

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of ~0.5 mg/mL. Ensure complete dissolution, using sonication if necessary.

-

-

Analysis and Data Interpretation:

-

Inject the sample and record the chromatogram.

-

The purity is calculated using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks. Purity levels of >98% are typically achievable with this method[8].

-

Caption: Recommended workflow for HPLC purity analysis.

Spectroscopic Profile

While specific, publicly-archived spectra for this compound are scarce, a Certificate of Analysis for a reference standard typically confirms that the ¹H-NMR and Mass Spectra conform to the expected structure[7]. Below is an expert interpretation of the expected spectral features.

-

¹H-NMR (Proton NMR): In a suitable solvent like CDCl₃ or DMSO-d₆, the spectrum should clearly show:

-

A singlet around 2.5-2.7 ppm, integrating to 3H, corresponding to the N-acetyl (CH₃) protons.

-

A singlet around 3.9 ppm, integrating to 3H, for the methyl ester (OCH₃) protons.

-

A singlet around 3.6-3.8 ppm, integrating to 2H, for the aliphatic CH₂ protons on the oxindole ring.

-

A set of signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the benzene ring portion of the molecule. The specific splitting patterns (e.g., doublets, doublet of doublets) will depend on their positions relative to each other.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides a valuable fingerprint of the functional groups. Key absorption bands to verify are:

-

A strong absorption around 1720-1740 cm⁻¹ for the C=O stretch of the methyl ester.

-

A strong absorption around 1700-1720 cm⁻¹ for the C=O stretch of the lactam (amide) in the five-membered ring.

-

A strong absorption around 1680-1700 cm⁻¹ for the C=O stretch of the N-acetyl group.

-

Absorptions in the 1600-1450 cm⁻¹ range for the C=C stretching of the aromatic ring.

-

-

Mass Spectrometry (MS): Using electrospray ionization (ESI), the primary ion observed should be the protonated molecule [M+H]⁺ at an m/z of approximately 234.07 , corresponding to the molecular formula C₁₂H₁₂NO₄⁺.

Section 3: Handling, Storage, and Safety

Prudent laboratory practice dictates careful handling of all chemical reagents.

-

Storage: The compound should be stored in a well-sealed container in a refrigerator at 2-8°C[2].

-

Safety: The compound is associated with the following hazard statements[5]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

-

Conclusion

This compound is a well-defined chemical entity whose critical quality attributes can be reliably controlled through standard analytical techniques. While comprehensive public data on all its physical properties is limited, its identity and purity can be unequivocally established using the spectroscopic and chromatographic methods outlined in this guide. The validated RP-HPLC method, in particular, serves as a robust, self-validating system for ensuring that this key intermediate meets the stringent quality requirements for the synthesis of Nintedanib and other advanced pharmaceutical applications.

References

- 1. This compound | 676326-36-6 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. GSRS [precision.fda.gov]

- 4. Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate - C12H11NO4 | CSSB00015188306 [chem-space.com]

- 5. This compound CAS 676326-36-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. aksci.com [aksci.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. Synthonix, Inc > 676326-36-6 | this compound [synthonix.com]

A-Z Guide to Methyl 1-acetyl-2-oxoindoline-6-carboxylate: Synthesis, Characterization, and Application as a Core Nintedanib Intermediate

Abstract

This technical guide provides a comprehensive, in-depth analysis of Methyl 1-acetyl-2-oxoindoline-6-carboxylate, a pivotal intermediate in the industrial synthesis of Nintedanib. Nintedanib is a multi-target tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases. The efficiency of its synthesis and the purity of its intermediates are of paramount importance. This document details the strategic importance of the oxindole core, provides validated protocols for the synthesis of this compound, outlines robust analytical methods for its characterization, and discusses the mechanistic principles underpinning its formation. This guide is intended for researchers, process chemists, and drug development professionals seeking to deepen their understanding and practical application of this critical synthetic pathway.

Introduction: The Strategic Importance of the Oxindole Scaffold in Nintedanib

Nintedanib, chemically known as (3Z)-[1-[4-[N-methyl-N-[2-(4-methyl-1-piperazinyl)acetyl]amino]anilino]-1-phenylene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester, is a cornerstone in the management of IPF.[] Its mechanism of action involves the simultaneous inhibition of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).[][2]

The molecular architecture of Nintedanib is built upon a substituted 2-oxindole heterocyclic core. This scaffold is not merely a structural anchor but is integral to the molecule's therapeutic activity. The synthesis of this core, therefore, represents a critical phase in the overall production of the active pharmaceutical ingredient (API). This compound (referred to hereafter as Ac-Oxindole-Ester ) is the immediate precursor to the functionalized oxindole that couples with the aniline side chain to form Nintedanib.[3][4] Its purity, yield, and scalability directly impact the final API's quality and cost-effectiveness.

Synthesis of the Key Intermediate: this compound

The preparation of Ac-Oxindole-Ester is a multi-step process that begins with readily available starting materials. The most common and industrially scalable route involves the construction of the oxindole ring system followed by N-acetylation.

Retrosynthetic Analysis & Strategy

A logical retrosynthetic approach to Ac-Oxindole-Ester identifies Methyl 2-oxoindoline-6-carboxylate as its direct precursor. This precursor can be synthesized via a reductive cyclization of a substituted nitrophenyl derivative, which itself is prepared from simpler aromatic compounds.[5] This strategy is favored due to the high yields and robust nature of the reactions involved.

Synthesis Workflow Diagram

References

A-Z Guide to Methyl 1-acetyl-2-oxoindoline-6-carboxylate: A Privileged Scaffold in Modern Drug Discovery

Executive Summary

The oxindole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous natural products and its ability to interact with a wide array of biological targets. This guide focuses on a specific, synthetically crucial derivative: Methyl 1-acetyl-2-oxoindoline-6-carboxylate . While not an active pharmaceutical ingredient (API) itself, its role as a key intermediate in the synthesis of potent therapeutics, most notably the multi-kinase inhibitor Nintedanib, makes it a compound of significant interest. This document provides an in-depth analysis of its physicochemical properties, synthetic accessibility, and its pivotal function in the drug discovery workflow, offering a technical resource for researchers and drug development professionals.

The Oxindole Scaffold: A Foundation of Therapeutic Potential

The 2-oxindole heterocyclic ring system is a structural motif found in a multitude of bioactive natural products and synthetic molecules. Its unique geometry and electronic properties allow it to serve as a versatile scaffold for developing drugs targeting various diseases. Drug discovery programs widely recognize the importance of this scaffold for its potent anti-cancer, anti-HIV, antioxidant, and neuroprotective properties.[1][2] The ability to readily functionalize the oxindole core at several positions, particularly the C3 position, enables the creation of large, diverse chemical libraries for screening against new biological targets.[1][2] This synthetic tractability is a key reason for its "privileged" status in medicinal chemistry.

Computational repurposing campaigns are actively used to identify new potential targets for existing libraries of oxindole-based compounds, further expanding their therapeutic possibilities.[3] This in-silico approach accelerates the drug discovery pipeline by matching known, synthetically accessible molecules with new biological targets.[3]

Profile of this compound

This compound is a specific derivative of the oxindole family. Its primary significance lies not in its own biological activity, but as a critical building block. The 'acetyl' group at the N1 position serves as a protecting group and an activating group for subsequent chemical transformations, while the 'methyl carboxylate' at the C6 position provides a handle for further molecular elaboration or can be a key pharmacophoric feature in the final drug molecule.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 676326-36-6 | [4][5] |

| Molecular Formula | C₁₂H₁₁NO₄ | [6] |

| Molecular Weight | 233.22 g/mol | [6] |

| Appearance | Powder or liquid | [7] |

| Boiling Point | 489.5 ± 45.0 °C (Predicted) | [7][8] |

| Density | 1.330 g/cm³ | [7][8] |

| Stereochemistry | Achiral | [6] |

Synthesis and Chemical Accessibility

The utility of any chemical intermediate is dictated by its accessibility. This compound can be reliably synthesized from its precursor, Methyl 2-oxoindoline-6-carboxylate. The synthesis is a critical step in the manufacturing of complex APIs.

A common and scalable method involves the N-acetylation of Methyl 2-oxoindoline-6-carboxylate.[9] This is typically achieved by reacting the starting material with acetic anhydride at an elevated temperature.[9] One documented large-scale procedure involves treating Methyl 2-oxoindoline-6-carboxylate with a significant excess of acetic anhydride at 130°C for several hours, resulting in the precipitation of the desired product upon cooling with a yield of 73%.[9]

The diagram below illustrates a generalized workflow for the synthesis of this key intermediate and its subsequent use.

Caption: Figure 1. Synthetic workflow for the intermediate.

Core Application: An Intermediate in Nintedanib Synthesis

The most prominent role of this compound is as a reagent and key intermediate in the preparation of Nintedanib.[4][9] Nintedanib is a potent small molecule inhibitor of multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[10][11] It is an approved medication for idiopathic pulmonary fibrosis and is also used in combination with other drugs for the treatment of certain types of non-small cell lung cancer.[10]

In the synthesis of Nintedanib, this compound is further reacted to construct the complex enamine core of the final drug molecule. For instance, it can be reacted with trimethyl orthobenzoate in acetic anhydride to form methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, which is a direct precursor to the Nintedanib scaffold.[9]

The diagram below illustrates the logical flow from the chemical scaffold to the therapeutic application.

Caption: Figure 2. Role in the Nintedanib drug discovery pathway.

Experimental Protocol: General N-Acetylation of an Oxindole

This protocol provides a generalized, step-by-step methodology for the N-acetylation of a substituted 2-oxoindoline, based on principles described in the literature for the synthesis of this compound.[9]

Objective: To acetylate the nitrogen at position 1 of the oxindole ring to produce the N-acetyl-2-oxoindoline derivative.

Materials:

-

Substituted 2-oxoindoline (e.g., Methyl 2-oxoindoline-6-carboxylate)

-

Acetic Anhydride ((CH₃CO)₂O)

-

High boiling point aromatic solvent (e.g., Toluene or Xylene), optional

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Standard laboratory glassware for workup and filtration

-

Petroleum ether or other non-polar solvent for trituration/washing

Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting substituted 2-oxoindoline (1.0 equivalent).

-

Add acetic anhydride (5-20 equivalents). Causality Note: A large excess of acetic anhydride is often used to serve as both the reagent and the solvent, driving the reaction to completion.

-

Alternative: If a co-solvent is used, add the 2-oxoindoline and a high-boiling aromatic hydrocarbon solvent (e.g., Toluene) to the flask, followed by a smaller excess of acetic anhydride (e.g., 2-5 equivalents).[9]

-

-

Heating and Reaction Monitoring:

-

Begin stirring the mixture.

-

Heat the reaction mixture to a high temperature (e.g., 120-130°C) using a heating mantle.[9]

-

Maintain this temperature for several hours (e.g., 6-8 hours).[9]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Self-Validation Note: A co-spotted TLC plate (starting material, reaction mixture, co-spot) is crucial to accurately determine reaction completion.

-

-

Product Isolation and Purification:

-

Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature.

-

As the mixture cools, the product, this compound, will often precipitate out of the solution.[9]

-

Further cool the flask in an ice bath to maximize precipitation.

-

Isolate the solid product by vacuum filtration.

-

Wash the collected solid with a cold, non-polar solvent like petroleum ether to remove residual acetic anhydride and other impurities.[9]

-

Dry the purified product under vacuum to obtain the final N-acetylated oxindole.

-

-

Characterization:

-

Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, Mass Spectrometry, and HPLC.

-

Conclusion and Future Perspectives

This compound exemplifies the critical, often unsung, role of chemical intermediates in drug discovery and development. While it does not possess the therapeutic activity of the final drug, its structural features and synthetic accessibility are indispensable for the efficient construction of complex molecules like Nintedanib. The continued exploration of the oxindole scaffold promises the discovery of new therapeutic agents, and with it, the sustained importance of versatile building blocks like this compound. Future work may focus on developing even more efficient, greener synthetic routes to this and related intermediates, further streamlining the path from chemical synthesis to clinical application.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 676326-36-6 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. GSRS [precision.fda.gov]

- 7. This compound CAS 676326-36-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 9. patents.justia.com [patents.justia.com]

- 10. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tdcommons.org [tdcommons.org]

Methodological & Application

Application Note & Protocol: A Step-by-Step Synthesis of Nintedanib from Methyl 1-acetyl-2-oxoindoline-6-carboxylate

Abstract

Nintedanib is a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF) and certain cancers.[1][2] Its mechanism involves the inhibition of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) that are crucial for the proliferation and migration of fibroblasts.[2][3][4] This document provides a detailed, step-by-step protocol for the synthesis of Nintedanib, starting from the key intermediate Methyl 1-acetyl-2-oxoindoline-6-carboxylate. The synthetic strategy is based on a convergent approach, which involves the preparation of two key building blocks followed by their condensation and final deprotection. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical procedures and explaining the chemical rationale behind each step.

Introduction: The Convergent Synthetic Strategy

The synthesis of Nintedanib is efficiently achieved through a convergent pathway. This strategy enhances overall yield and simplifies purification by creating complex intermediates separately before their final coupling. The two primary building blocks are:

-

The Activated Indolinone Core: (Z)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate. This intermediate is prepared directly from the starting material, this compound.

-

The Aniline Side Chain: N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.

The process commences with the activation of the C3 position of the indolinone ring system. This is followed by a crucial condensation reaction with the aniline side chain in an addition-elimination sequence.[3][4] The final step involves the removal of the N-acetyl protecting group to yield the Nintedanib free base, which is often converted to its more stable and soluble ethanesulfonate (esylate) salt for pharmaceutical applications.[4][5]

Overall Synthetic Workflow

Below is a diagram illustrating the high-level workflow for the synthesis of Nintedanib from the specified starting material.

Caption: High-level convergent synthesis pathway for Nintedanib.

Materials and Reagents

| Reagent | CAS Number | Supplier | Notes |

| This compound | 39978-42-2 | Various | Starting Material (Purity ≥98%) |

| Trimethyl Orthobenzoate | 1423-93-4 | Sigma-Aldrich, etc. | Reagent for Step 1 |

| Acetic Anhydride | 108-24-7 | Various | Reagent and solvent for Step 1 |

| N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 692135-49-4 | Various | Key Intermediate for Step 2 |

| Methanol (Anhydrous) | 67-56-1 | Various | Solvent for Step 2 |

| Ammonia solution (25-30%) | 1336-21-6 | Various | Reagent for Step 3 (Deprotection) |

| Dichloromethane (DCM) | 75-09-2 | Various | Solvent for extraction/purification |

| Ethyl Acetate | 141-78-6 | Various | Solvent for TLC and purification |

| Hexane | 110-54-3 | Various | Solvent for TLC and purification |

Detailed Experimental Protocols

Step 1: Synthesis of (Z)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Activated Indolinone Core)

This initial step is a critical activation of the oxindole core. The reaction involves a condensation between this compound and trimethyl orthobenzoate. The N-acetyl group on the indolinone scaffold serves to activate the C3 methylene position, making it more susceptible to condensation.[3][4] Acetic anhydride is used not only as a reagent but often as the solvent, driving the reaction to completion by consuming the alcohol byproduct.

Protocol:

-

To a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

-

Add acetic anhydride (approx. 10 volumes, e.g., 10 mL per gram of starting material).

-

Add trimethyl orthobenzoate (approx. 2.5-3.0 eq).

-

Begin stirring the suspension and heat the reaction mixture to 110-120 °C under a nitrogen atmosphere.[6]

-

Maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (e.g., 1:1 v/v). The reaction is complete when the starting material spot is no longer visible.

-

Once the reaction is complete, cool the mixture to room temperature (20-25 °C). A solid precipitate should form.

-

If necessary, further cool the flask in an ice bath (0-5 °C) for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a cold solvent such as methanol or isopropanol to remove residual acetic anhydride and other impurities.

-

Dry the resulting yellow solid under vacuum at 50 °C for 16-24 hours. The product is (Z)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate. A typical molar yield for this step is in the range of 75-85%.[6]

Step 2: Condensation with Aniline Side Chain to Form N-acetyl Nintedanib

In this step, the activated indolinone core is coupled with the second key building block, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. This reaction proceeds via a nucleophilic attack of the aniline's amino group on the activated enol ether, followed by the elimination of methanol.

Protocol:

-

In a suitably sized reactor, charge the (Z)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (1.0 eq) from Step 1.

-

Add N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (1.0 eq).[7]

-

Add anhydrous methanol as the solvent (approx. 15 volumes, e.g., 15 mL per gram of the indolinone intermediate).[7]

-

Begin stirring and heat the mixture to reflux (approximately 65-70 °C).[7]

-

Maintain the reflux until the reaction solution becomes clear and TLC analysis (Dichloromethane/Methanol, 10:1 v/v) indicates the complete consumption of the starting materials (typically 2-4 hours).[7]

-

The resulting solution contains the N-acetyl protected Nintedanib intermediate and can be taken directly to the next step without isolation.

Step 3: Deprotection to Yield Nintedanib Free Base

The final chemical transformation is the removal of the N-acetyl group to unveil the Nintedanib free base. This is a simple basic hydrolysis of the amide bond. The procedure can be performed in the same pot following the condensation reaction.

Protocol:

-

Cool the reaction mixture from Step 2 to approximately 30 °C.[7]

-

Slowly add aqueous ammonia solution (25-30%) (approx. 0.6-0.7 eq based on the initial starting material) to the reaction mixture while stirring.[7]

-

Heat the mixture back to reflux and maintain for an additional 2 hours to ensure complete deprotection.[7] Monitor by TLC.

-

After the reaction is complete, cool the solution naturally to room temperature.

-

Further cool the mixture to 0-10 °C and stir for at least 1 hour to induce crystallization of the Nintedanib free base.[7]

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold methanol.

-

Dry the product under vacuum at 50-60 °C to a constant weight. The final product is Nintedanib free base, typically obtained as a yellow solid. The purity by HPLC is generally expected to be >99.5%.[2][7]

Summary of Key Transformations and Yields

| Step | Reaction Type | Starting Material | Key Reagents | Product | Expected Yield |

| 1 | Condensation/Activation | This compound | Trimethyl Orthobenzoate, Acetic Anhydride | (Z)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate | 75-85% |